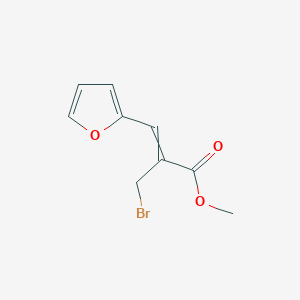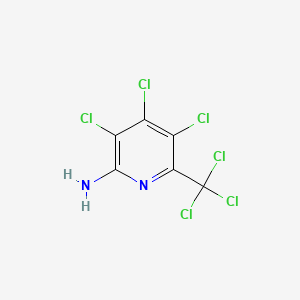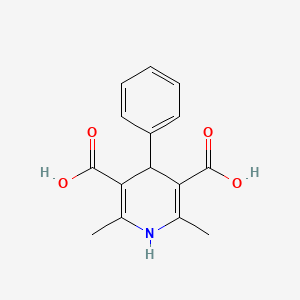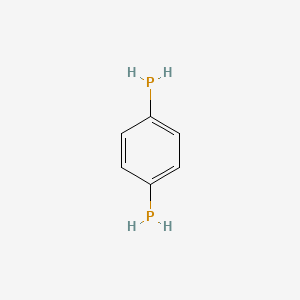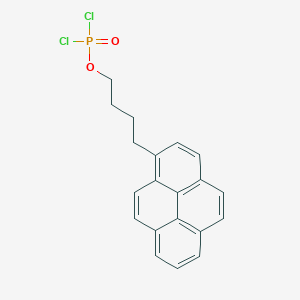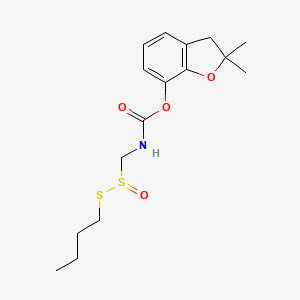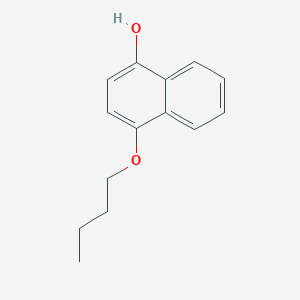
4-Butoxynaphthalen-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butoxynaphthalen-1-OL is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxynaphthalen-1-OL can be achieved through the Williamson Ether Synthesis. This method involves the reaction of 2-naphthol with 1-bromobutane in the presence of a strong base such as sodium hydroxide. The reaction proceeds via an S_N2 mechanism, where the nucleophilic naphthoxide ion attacks the electrophilic carbon of the 1-bromobutane, resulting in the formation of this compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction is typically carried out in a reflux setup with ethanol as the solvent. The mixture is heated under reflux until complete dissolution of the reagents, followed by the addition of 1-bromobutane. The product is then isolated by cooling the reaction mixture and filtering the precipitate .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Butoxynaphthalen-1-OL undergoes various chemical reactions, including:
Substitution: The hydroxyl group in this compound can participate in nucleophilic substitution reactions, forming ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides and acid chlorides are used in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Naphthoquinones.
Substitution: Various ethers and esters depending on the reagents used.
Applications De Recherche Scientifique
4-Butoxynaphthalen-1-OL has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Butoxynaphthalen-1-OL involves its interaction with various molecular targets. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its aromatic structure allows it to participate in π-π interactions, which can affect enzyme activity and other biochemical processes .
Comparaison Avec Des Composés Similaires
- 2-Butoxynaphthalene
- 1-Butoxynaphthalene
- 4-Methoxynaphthalen-1-OL
Comparison: 4-Butoxynaphthalen-1-OL is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets .
Propriétés
Numéro CAS |
73661-01-5 |
|---|---|
Formule moléculaire |
C14H16O2 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
4-butoxynaphthalen-1-ol |
InChI |
InChI=1S/C14H16O2/c1-2-3-10-16-14-9-8-13(15)11-6-4-5-7-12(11)14/h4-9,15H,2-3,10H2,1H3 |
Clé InChI |
KVBPVOWVPNOMIJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C2=CC=CC=C21)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-thione](/img/structure/B14450104.png)

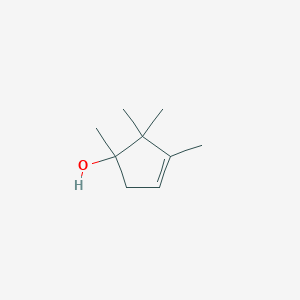
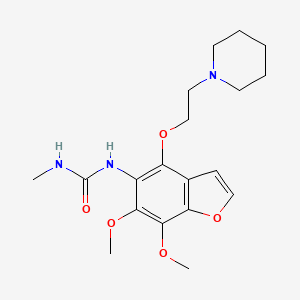

![1,3,7-Triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14450143.png)
